What is Rabeprazole sodium?
Rabeprazole sodium is the Sodium salt form of Rabeprazole. Rabeprazole is a medication that decreases stomach acid. It is used to treat peptic ulcer disease, gastroesophageal reflux disease, and excess stomach acid production, such as in Zollinger-Ellison syndrome. It may also be used in combination with other medications to treat Helicobacter pylori. Effectiveness is similar to other proton pump inhibitors (PPIs). It can be taken by mouth.
The history of Rabeprazole sodium
Rabeprazole salt was patented in 1986 and made available for medical use in 1997. It can also be purchased as a generic drug. It was the 279th most frequently prescribed medication in the United States in 2017, with over 1 million prescriptions.
Uses of Rabeprazole sodium
Rabeprazole works in the same way as omeprazole to reduce gastric acid. Gingivitis is a condition that results from prolonged exposure to acid in the esophagus. It can be caused by changes in the stomach or esophagus anatomy. Acid suppression is helpful for conditions where gastric acid secretion is high, such as multiple endocrine disorders, systemic mastocytosis, and Zollinger–Ellison syndrome.
Rabeprazole is also useful alongside antibiotic therapy for treating the pathogen Helicobacter pylori, which otherwise thrives in acidic environments. Notably, H. pylori eradication with antibiotics and Rabeprazole also prevented the development of second gastric cancer in a randomized trial in high-risk South Korean patients with early stomach cancer treated by endoscopy.
Available forms of Rabeprazole sodium
Rabeprazole is available in 10 and 20 mg delayed-release tablets. Rabeprazole-based products, like other proton pump inhibitor products, have to be formulated in delayed-release tablets to protect the active medication from being degraded by the stomach acid before being absorbed.
Drug-drug interactions of Rabeprazole sodium
Rabeprazole is not known to affect the plasma concentrations for drugs that are also metabolized with the same enzymes (i.e., CYP2C19) by which it is metabolized. It is, therefore, unlikely to react with CYP2C19 metabolites like warfarin and diazepam.
Pharmacology of Rabeprazole sodium
Rabeprazole is first absorbed into the stomach parietal cells. These cells are responsible for secreting hydrochloric acid. At this point, Rabeprazole is inactive. However, Rabeprazole is secreted into the parietal cells' secretory canaliculus, which is the space from which acid secretion occurs. Here, acid secretion is mediated by the energy-dependent acid pumps, called hydrogen potassium adenosine triphosphatase (H+/K+ ATPase) pumps. These enzymatic pumps have cysteine amino acid residues. After being activated by gastric (stomach) acid to a reactive sulfenamide intermediate, Rabeprazole permanently binds the cysteine residues, forming covalent disulfide bonds. This action fundamentally alters the configuration of the acid pump, thereby inhibiting its activity. The acid cannot be secreted in the gastric lumen (the empty stomach space), and the pH of your stomach will increase (decrease in hydrogen ions, H+). [12] Because each molecule contains a proton pump, acid secretion can be permanently inhibited. The parietal cells will then produce new proton pumps.